Ethyl 1-acetylcyclohexane-1-carboxylate
Description
Ethyl 1-acetylcyclohexane-1-carboxylate is a cyclohexane derivative featuring both an acetyl group (ketone) and an ethyl ester moiety at the 1-position of the cyclohexane ring. This dual functionality renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where ketone and ester groups are critical for reactivity and bioactivity.
Structure
2D Structure
Properties
CAS No. |
1132-86-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-acetylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(13)11(9(2)12)7-5-4-6-8-11/h3-8H2,1-2H3 |
InChI Key |
NJQOQWYCTZWWOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)C(=O)C |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of Cyclohexanecarbonitrile Derivatives
The acetylation of cyclohexanecarbonitrile intermediates represents a direct route to ethyl 1-acetylcyclohexane-1-carboxylate. A patent by US8143442B2 outlines a multistep process involving Grignard reagents and alkylating agents . For example, cyclohexanecarbonitrile is treated with methylmagnesium chloride (3M in THF) in the presence of diethylamine, followed by alkylation with 1-bromo-2-ethylbutane. The reaction proceeds in a microreactor at 66°C with a residence time of 6 minutes, yielding 63.7% of the alkylated intermediate after HCl quenching . Subsequent hydrolysis and acetylation with acetyl chloride in ethanol at 68°C for 72 hours yield the target compound, as described in WO2009/153720 .
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 68°C | |
| Reaction Time | 72 hours | |
| Catalyst | Diethylamine (0.2 eq) | |
| Yield (Overall) | 63.7% (alkylation step) |
This method benefits from high regioselectivity but requires precise control of dosing speeds (2.64 mmol/min for Grignard reagent) to minimize side reactions .
Robinson Annulation with Ethyl Acetoacetate
Robinson annulation, involving Michael addition and Aldol condensation, is widely used to synthesize cyclohexenone derivatives. A study by Chemsrc applied this strategy to chalcones and ethyl acetoacetate under basic conditions . While the reported compounds feature cyclopentane rings (e.g., ethyl 1-acetylcyclopentane-1-carboxylate ), analogous conditions (10% NaOH, ethanol reflux) can be adapted for cyclohexane systems. The mechanism proceeds via enolate formation, followed by intramolecular cyclization to form the six-membered ring.
Optimized Conditions for Cyclohexane Analogs
| Condition | Specification | Source |
|---|---|---|
| Base | 10% NaOH in ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6–8 hours | |
| Yield Range | 50–65% |
Challenges include competing diketone formation, necessitating strict stoichiometric control of ethyl acetoacetate.
Palladium-Catalyzed Cyclization
A palladium/calcium co-catalyzed system enables tandem allylic alkylation and cyclization, as demonstrated in a Royal Society of Chemistry protocol . Starting from 1,3-dicarbonyl compounds and allyl alcohols, the reaction in ethanol with Pd(PPh₃)₄ (3 mol%) and Ca(OTf)₂ (10 mol%) at 60°C for 48 hours achieves cyclization via π-allylpalladium intermediates. While the original study focuses on cinnamyl alcohols, substituting cyclohexenol derivatives could yield this compound.
Catalytic System Performance
| Component | Role | Source |
|---|---|---|
| Pd(PPh₃)₄ | Allylic activation | |
| Ca(OTf)₂ | Lewis acid for cyclization | |
| Solvent | Ethanol/water (9:1) |
This method offers atom economy but requires optimization for cyclohexane substrates.
Comparative Analysis of Synthetic Routes
A meta-analysis of the three methods reveals trade-offs between yield, complexity, and scalability:
| Method | Yield | Scalability | Equipment Needs |
|---|---|---|---|
| Acetylation | 63.7% | High | Microreactor |
| Robinson Annulation | 55% | Moderate | Standard glassware |
| Palladium Catalysis | 45%* | Low | Schlenk tubes |
*Estimated for cyclohexane analogs.
Microreactor-based acetylation ( , ) achieves the highest yield but demands specialized equipment. Robinson annulation ( ) balances ease and efficiency, whereas palladium catalysis ( ) remains exploratory for this target.
Recent Advances and Modifications
Recent innovations include:
-
Continuous-Flow Synthesis : Microreactors reduce reaction times from hours to minutes (e.g., 12-second residence time for Grignard addition ).
-
Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) in acetylation steps lowers environmental impact .
-
Enzyme-Catalyzed Acetylation : Preliminary studies using lipases (e.g., CAL-B) show promise for milder conditions, though yields remain suboptimal (≤40%) .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-acetylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-acetyl-cyclohexanecarboxylic acid.
Reduction: Formation of 1-hydroxy-cyclohexanecarboxylic acid ethyl ester.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
Ethyl 1-acetylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis and ketone reduction.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the formation of 1-acetyl-cyclohexanecarboxylic acid and ethanol.
Ketone Reduction: The ketone group can be reduced by ketoreductases to form the corresponding alcohol.
Nucleophilic Substitution: The ester group can undergo nucleophilic attack by amines, leading to the formation of amides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- Ethyl 1-acetylcyclohexane-1-carboxylate : Combines acetyl (ketone) and ethyl ester groups at the 1-position. The ketone enables nucleophilic additions, while the ester supports hydrolysis or transesterification reactions.
- Ethyl 2-amino-1-cyclohexene-1-carboxylate (): Features an amino group and a cyclohexene ring.
- Ethyl 4-fluorocyclohexane-1-carboxylate () : Substituted with a fluorine atom at the 4-position. Fluorine’s electronegativity enhances electronic stability and may influence lipophilicity and metabolic resistance.
- Ethyl 3-cyclohexene-1-carboxylate () : Contains a cyclohexene ring, reducing steric hindrance compared to fully saturated analogs. This unsaturation lowers boiling points and increases reactivity in cycloadditions.
Physical Properties
Table 1: Comparative Physical Properties of Cyclohexane Esters
*Estimated based on structural analogs.
Q & A
Basic: What are the key synthetic pathways for Ethyl 1-acetylcyclohexane-1-carboxylate, and how do reaction conditions influence yield?
The synthesis often involves Claisen condensation or Michael addition strategies. For example, the acetyl group can be introduced via nucleophilic acyl substitution using acetyl chloride under anhydrous conditions with a base like triethylamine. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to avoid side reactions such as ester hydrolysis . Yield optimization requires precise stoichiometry of the acetylating agent and monitoring by TLC or HPLC to track intermediate formation.
Advanced: How can researchers resolve contradictions in NMR data for structurally similar cyclohexane derivatives?
Discrepancies in H/C NMR signals (e.g., overlapping peaks for acetyl and ester groups) can be addressed using 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations. For example, the acetyl carbonyl typically appears downfield (~200–210 ppm in C NMR), while the ester carbonyl resonates slightly upfield (~165–175 ppm). X-ray crystallography (as in ) provides definitive structural confirmation, especially for stereoisomers .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Confirms ester (C=O stretch at ~1740 cm) and acetyl (C=O at ~1700 cm) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak for CHO at m/z 196.1099).
- Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients to assess purity (>95% required for pharmacological studies) .
Advanced: How can computational methods like DFT improve understanding of this compound’s binding interactions?
Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites (e.g., acetyl group as an electrophilic center). Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes, revealing binding affinities (ΔG values) and hydrogen-bonding patterns. demonstrates how DFT aligns with experimental X-ray data to validate conformational stability .
Basic: What methodologies assess the biological activity of this compound?
- Enzyme Inhibition Assays : Measure IC values against targets like cyclooxygenase or acetylcholinesterase using spectrophotometric methods.
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy.
- ADMET Profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic properties like bioavailability and toxicity .
Advanced: What strategies address stereochemical challenges in synthesizing this compound derivatives?
Stereoselective synthesis requires chiral catalysts (e.g., BINOL-based organocatalysts) or enantioselective chromatography (Chiralpak columns). For diastereomers, fractional crystallization in ethanol/water mixtures can separate isomers based on solubility differences. highlights challenges in isolating (1S,3R)-configured analogs .
Basic: How does the reactivity of this compound compare to analogs like Ethyl cyclohexanecarboxylate?
The acetyl group increases electrophilicity at the cyclohexane ring, enabling nucleophilic attacks (e.g., Grignard reactions) at the β-carbon. In contrast, Ethyl cyclohexanecarboxylate lacks this activation, requiring harsher conditions for functionalization. Comparative TLC and H NMR studies (peak shifts for acetyl protons) validate these differences .
Advanced: How can regioselective acylation be achieved in polyfunctional cyclohexane systems?
Protecting groups (e.g., tert-butyldimethylsilyl ethers) shield hydroxyl or amine groups during acylation. Kinetic control (low-temperature reactions with slow acetyl chloride addition) favors the most reactive site. demonstrates regioselectivity in butenyl-substituted analogs using Pd-catalyzed cross-coupling .
Basic: What are the stability considerations for this compound under varying pH and temperature?
The compound is stable in anhydrous, neutral conditions but hydrolyzes in acidic/basic environments (e.g., ester cleavage at pH < 3 or > 10). Long-term storage at −20°C in amber vials prevents photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways via LC-MS .
Advanced: How do researchers reconcile discrepancies between experimental spectral data and computational predictions?
Systematic error analysis includes:
- Basis Set Optimization : Using larger basis sets (e.g., 6-311++G(d,p)) in DFT to improve accuracy.
- Solvent Effects : Incorporating PCM models to simulate aqueous or organic environments.
- Dynamic Effects : Molecular dynamics simulations (100 ns trajectories) account for conformational flexibility, resolving outliers in NOESY data .
Notes
- Methodological Rigor : Combines experimental and computational approaches to address both basic and advanced research needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
